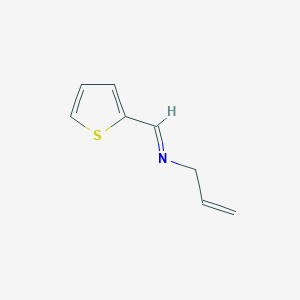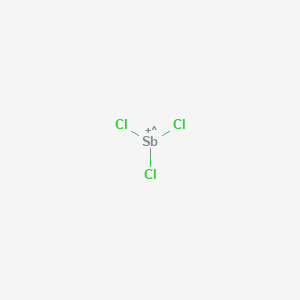
2-Morpholin-4-yl-2-phenylpropanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Morpholin-4-yl-2-phenylpropanedinitrile is a chemical compound that features a morpholine ring and a phenyl group attached to a propanedinitrile backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholin-4-yl-2-phenylpropanedinitrile typically involves the reaction of morpholine with a suitable phenylpropanedinitrile precursor. One common method involves the use of a base-catalyzed reaction where morpholine is reacted with 2-phenylpropanedinitrile under controlled temperature and pressure conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Morpholin-4-yl-2-phenylpropanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine or phenyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted morpholine or phenyl derivatives.
Applications De Recherche Scientifique
2-Morpholin-4-yl-2-phenylpropanedinitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anti-tumor activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of 2-Morpholin-4-yl-2-phenylpropanedinitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to inhibit enzymes such as phosphoinositide 3-kinases (PI3Ks) and cyclooxygenase (COX), which are involved in various cellular processes.
Pathways Involved: By inhibiting these enzymes, the compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
- 2-Morpholin-4-yl-2-phenylacetonitrile
- 2-Morpholin-4-yl-2-phenylbutanedinitrile
- 2-Morpholin-4-yl-2-phenylpropanamide
Comparison: 2-Morpholin-4-yl-2-phenylpropanedinitrile is unique due to its specific combination of a morpholine ring and a phenyl group attached to a propanedinitrile backbone. This structure imparts distinct chemical and biological properties compared to other similar compounds. For instance, the presence of the nitrile group enhances its reactivity and potential for further chemical modifications .
Propriétés
Numéro CAS |
64906-30-5 |
|---|---|
Formule moléculaire |
C13H13N3O |
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
2-morpholin-4-yl-2-phenylpropanedinitrile |
InChI |
InChI=1S/C13H13N3O/c14-10-13(11-15,12-4-2-1-3-5-12)16-6-8-17-9-7-16/h1-5H,6-9H2 |
Clé InChI |
NAFFADVIUUBWLF-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(C#N)(C#N)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


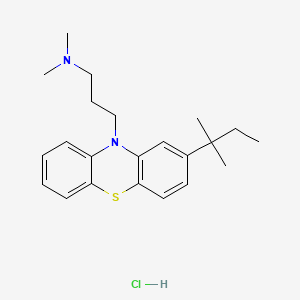
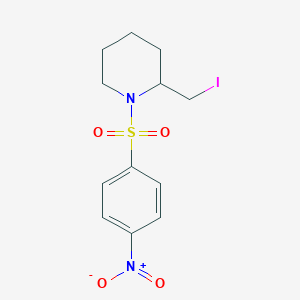

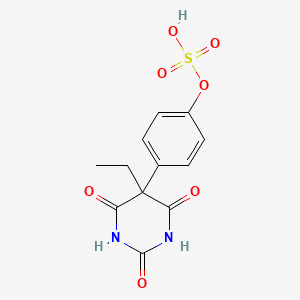
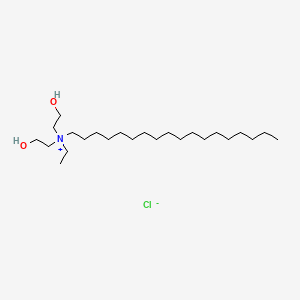
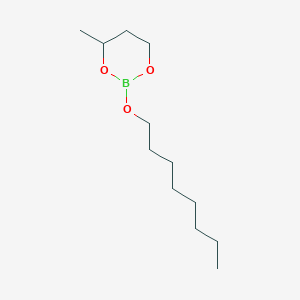
![N-[(tert-Butylperoxy)methyl]-N-ethylaniline](/img/structure/B14490428.png)
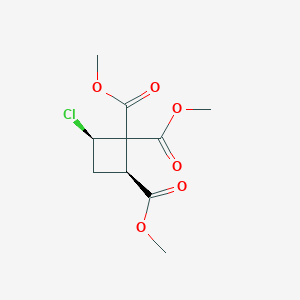
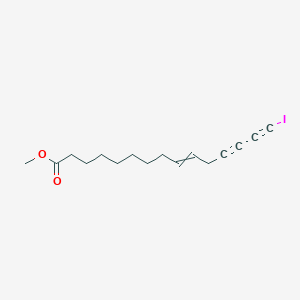
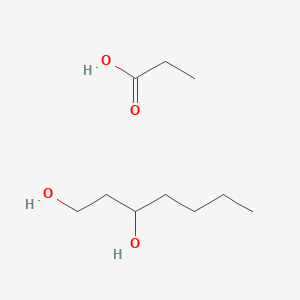
![2-(5-Nitrobicyclo[2.2.1]hept-2-en-7-yl)-1,3-dioxolane](/img/structure/B14490442.png)
